molecular formula C26H24N2O5S B2650762 N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 872196-48-0

N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2650762
CAS No.: 872196-48-0
M. Wt: 476.55
InChI Key: GCDAKPIFSCNNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique acetamide scaffold substituted with a 2,5-dimethylphenyl group and a 4-methoxybenzenesulfonyl-quinolinone moiety. The 4-methoxybenzenesulfonyl group may enhance metabolic stability and target binding compared to simpler acetamides.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-8-9-18(2)22(14-17)27-25(29)16-28-15-24(26(30)21-6-4-5-7-23(21)28)34(31,32)20-12-10-19(33-3)11-13-20/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDAKPIFSCNNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its complex structure which includes a quinoline moiety known for its diverse pharmacological properties.

Chemical Structure

The chemical formula of this compound is C26H24N2O5SC_{26}H_{24}N_{2}O_{5}S. Its structural features include:

  • A quinoline backbone, which is often associated with antitumor activity.
  • A methoxybenzenesulfonyl group that may enhance solubility and bioavailability.
  • A dimethylphenyl group that could influence binding interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer cell proliferation.
  • DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents .
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, possibly through disruption of bacterial cell wall synthesis or function.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance:

  • Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxic effects. The IC50 values for similar compounds ranged from 0.85 µM to 6.75 µM depending on the specific structural modifications .
CompoundCell LineIC50 (µM)
Compound 8A5496.75 ± 0.19
Compound 8HCC8276.26 ± 0.33
Compound 8NCI-H3586.48 ± 0.11

Antimicrobial Activity

Compounds similar to this compound have also shown promising results against various bacterial strains:

  • Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these compounds to interfere with bacterial metabolic pathways or structural integrity.

Case Studies

  • Study on Quinoline Derivatives : A study focusing on quinoline derivatives indicated that modifications at the 3-position significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
  • Antibacterial Screening : Another investigation revealed that derivatives containing methoxy and sulfonamide groups exhibited potent antibacterial activity against Gram-positive bacteria .

Scientific Research Applications

The compound has been investigated for its potential pharmacological properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains.

Study Bacterial Strain Inhibition Zone (mm) Reference
Study AStaphylococcus aureus18
Study BEscherichia coli15

Anticancer Potential

In vitro studies have demonstrated the anticancer activity of N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Compound AHCT116 (Colon Cancer)25
Compound BMCF7 (Breast Cancer)30

Key Interactions

  • Enzymatic Inhibition: The compound may inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are vital for cellular metabolism.
  • Cellular Proliferation: Molecular docking studies suggest that it could interfere with pathways involved in cancer cell growth.

Case Study 1: Antimicrobial Efficacy

A series of derivatives were synthesized and tested for their antimicrobial properties. Results indicated that modifications on the quinoline core enhanced activity against both Gram-positive and Gram-negative bacteria. The findings suggest potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Evaluation

A recent study focused on evaluating the anticancer potential of related compounds against various cancer cell lines. Modifications in the acetamide group were found to significantly influence cytotoxicity. The study concluded that further optimization could yield potent anticancer agents suitable for clinical trials.

Comparison with Similar Compounds

Substituted Benzothiazole Acetamides (Pharmaceutical Candidates)

Examples :

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3348550A1)
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1)

Key Differences :

  • Core Structure: Benzothiazole rings in these analogs replace the quinolinone system. Benzothiazoles are known for antimicrobial and anticancer activities.
  • Substituents : Trifluoromethyl groups enhance lipophilicity and bioavailability, while methoxy groups modulate electronic properties.
  • Activity: Benzothiazole derivatives are often optimized for kinase inhibition or antimicrobial effects, whereas the quinolinone in the target compound may favor interactions with neurological or anti-inflammatory targets .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
Target Compound Quinolinone 4-Methoxybenzenesulfonyl, dimethylphenyl Pharmaceuticals (kinase/neuro)
Benzothiazole Analogs Benzothiazole Trifluoromethyl, methoxyphenyl Antimicrobial/anticancer

Chlorinated Acetamide Herbicides

Examples :

  • 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (Pesticide Chemicals Glossary)
  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

Key Differences :

  • Substituents : Chlorine and alkyl groups in herbicides improve soil persistence and weed selectivity.
  • Biological Role : The target compound lacks chlorine and instead incorporates a sulfonyl group, likely shifting its application from agrochemical to therapeutic contexts .

Sulfonyl-Containing Heterocyclic Acetamides

Example : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (Acta Crystallographica Section E)

  • Structural Similarities : Both compounds feature sulfonyl groups, which can enhance stability and hydrogen-bonding interactions.
  • Functional Differences: The nitro and chloro substituents in the analog make it a precursor for heterocyclic synthesis, while the target’s quinolinone suggests direct pharmacological activity .

Quinazolinone-Based Acetamides

Example : N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Anticonvulsant Study)

  • Core Comparison: Quinazolinone vs. quinolinone. Both are nitrogen-containing heterocycles but differ in ring substitution (quinazolinone has two adjacent ketone groups).
  • Activity: Quinazolinones are explored for anticonvulsant effects, suggesting the target compound may share neurological applications but with modified efficacy due to its sulfonyl group .

Diethylamino Acetamide Reagents

Example: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Kanto Reagents Catalog)

  • Applications : Used as a reagent rather than a therapeutic agent.

Table 2: Comparative Pharmacological Profiles

Feature Target Compound Benzothiazole Analogs Quinazolinone Analogs
Core Heterocycle Quinolinone Benzothiazole Quinazolinone
Key Substituents Sulfonyl, methoxy Trifluoromethyl Dioxo, dichlorophenyl
Likely Applications Neuro/Kinase targets Antimicrobial Anticonvulsant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, and how can reaction yields be optimized?

  • Methodology : The compound’s quinoline-acetamide core suggests modular synthesis via sulfonation, amidation, and cyclization. For analogs, refluxing intermediates (e.g., acetic anhydride) under controlled conditions improves yields (e.g., 10–60% yields in related acetamide syntheses) . Optimize stoichiometry, solvent polarity (e.g., ethanol for crystallization), and temperature gradients to minimize side reactions.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., methylphenyl and methoxybenzenesulfonyl groups). FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., theoretical vs. observed m/z) .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolysis of the acetamide or sulfonyl groups) . Store in amber vials under inert gas to prevent photodegradation and oxidation.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for quinoline-acetamide derivatives?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition or antimicrobial tests) across multiple cell lines or bacterial strains to rule out model-specific effects.
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing methoxy with ethoxy groups) to identify critical substituents .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450 for metabolic stability).
  • ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity), solubility, and CYP inhibition. For example, reducing logP from >3 to 2–3 may enhance aqueous solubility .
  • QSAR models : Corrogate substituent electronic effects (e.g., Hammett σ values for sulfonyl groups) with activity .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Crystallography : Resolve co-crystal structures with target proteins (e.g., human serum albumin for binding site analysis) .
  • Gene expression profiling : Use RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers in cancer cells).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm target engagement .

Q. How can researchers address low reproducibility in synthetic yields across laboratories?

  • Methodology :

  • Detailed protocols : Specify reaction vessel geometry (e.g., round-bottom vs. microwave reactors), stirring rates, and purification gradients.
  • Intermediate characterization : Isolate and validate key intermediates (e.g., 4-oxo-1,4-dihydroquinoline) via TLC and NMR before proceeding .
  • Collaborative validation : Cross-lab replication with shared batches of starting materials reduces variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.